(2S,6R)-2-Methyl-6-(2-oxopropyl)cyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,6R)-2-Methyl-6-(2-oxopropyl)cyclohexan-1-one is an organic compound with a unique structure that includes a cyclohexanone ring substituted with a methyl group and a 2-oxopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,6R)-2-Methyl-6-(2-oxopropyl)cyclohexan-1-one can be achieved through several synthetic routes. One common method involves the aldol condensation of cyclohexanone with acetone in the presence of a base such as sodium hydroxide. The reaction is typically carried out under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale aldol condensation reactions using continuous flow reactors. These reactors allow for better control of reaction conditions and higher yields. The product is then purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
(2S,6R)-2-Methyl-6-(2-oxopropyl)cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield alcohols or alkanes, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxo group is replaced by other functional groups such as amines or halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or halides in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Amines or halides substituted products.
Scientific Research Applications
(2S,6R)-2-Methyl-6-(2-oxopropyl)cyclohexan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as a building block for various industrial processes.
Mechanism of Action
The mechanism of action of (2S,6R)-2-Methyl-6-(2-oxopropyl)cyclohexan-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the specific pathway involved. The exact molecular targets and pathways are subject to ongoing research and may vary based on the specific application.
Comparison with Similar Compounds
Similar Compounds
- **(2S,6R)-2-Methyl-6-(2-hydro
Properties
CAS No. |
60416-04-8 |
---|---|
Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
(2S,6R)-2-methyl-6-(2-oxopropyl)cyclohexan-1-one |
InChI |
InChI=1S/C10H16O2/c1-7-4-3-5-9(10(7)12)6-8(2)11/h7,9H,3-6H2,1-2H3/t7-,9+/m0/s1 |
InChI Key |
OZUXXDJXWDMYAU-IONNQARKSA-N |
Isomeric SMILES |
C[C@H]1CCC[C@@H](C1=O)CC(=O)C |
Canonical SMILES |
CC1CCCC(C1=O)CC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.